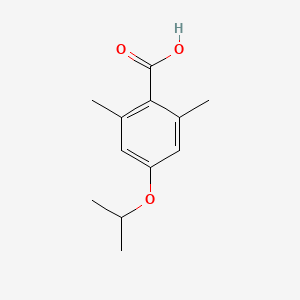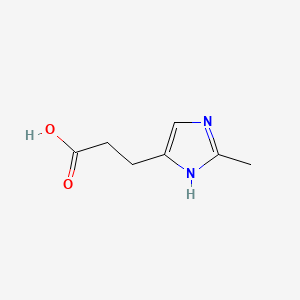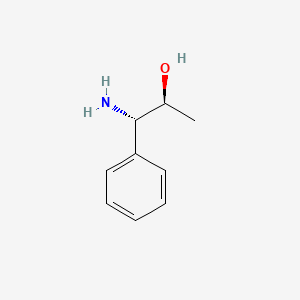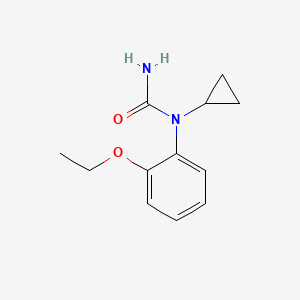
6-Bromo-3H-purin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3H-purin-3-ol (6-Bromo-3H-P) is an organic compound with a molecular formula of C5H4BrN3O. It is a member of the purin-3-ol family and has a unique structure that makes it very versatile in its applications. 6-Bromo-3H-P has been used in a variety of scientific research applications, including synthesis, biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
6-Bromo-3H-purin-3-ol has been used in a variety of scientific research applications, including synthesis, biochemistry, physiology, and pharmacology. In synthesis, 6-Bromo-3H-purin-3-ol has been used as a starting material for the synthesis of various heterocyclic compounds. In biochemistry, 6-Bromo-3H-purin-3-ol has been used as a substrate for the study of enzyme kinetics and as a reagent for the synthesis of nucleosides. In physiology, 6-Bromo-3H-purin-3-ol has been used as a substrate for the study of receptor-mediated signal transduction pathways. In pharmacology, 6-Bromo-3H-purin-3-ol has been used as a substrate for the study of drug-receptor interactions.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3H-purin-3-ol is not fully understood. However, it is believed that 6-Bromo-3H-purin-3-ol acts as an inhibitor of the enzyme adenylate cyclase, which is involved in the production of cyclic adenosine monophosphate (cAMP). cAMP is a second messenger molecule that is involved in the regulation of a variety of cellular processes, including gene expression, metabolism, and cell signaling.
Biochemical and Physiological Effects
6-Bromo-3H-purin-3-ol has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-Bromo-3H-purin-3-ol is a potent inhibitor of the enzyme adenylate cyclase, which is involved in the production of cAMP. In vivo studies have shown that 6-Bromo-3H-purin-3-ol is a potent inhibitor of the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine. In addition, 6-Bromo-3H-purin-3-ol has been found to have anti-inflammatory and anti-cancer effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Bromo-3H-purin-3-ol has several advantages and limitations for lab experiments. One advantage is that 6-Bromo-3H-purin-3-ol is a relatively inexpensive and readily available compound. Another advantage is that 6-Bromo-3H-purin-3-ol is stable in aqueous solution and has a relatively low toxicity. However, 6-Bromo-3H-purin-3-ol is not soluble in organic solvents, which can limit its use in certain experiments. In addition, 6-Bromo-3H-purin-3-ol is not very soluble in water, which can also limit its use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for 6-Bromo-3H-purin-3-ol. One potential direction is to further explore its mechanism of action and develop new methods for its synthesis. Another potential direction is to investigate its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further studies could be conducted to explore its potential as a substrate for the study of drug-receptor interactions. Finally, 6-Bromo-3H-purin-3-ol could be used as a starting material for the synthesis of novel heterocyclic compounds.
Métodos De Síntesis
6-Bromo-3H-purin-3-ol can be synthesized by a variety of methods, including the reaction of bromine with 3-hydroxy-2-methyl-4-pyrimidinone (HMP) in the presence of a base. The reaction of bromine with HMP results in the formation of 6-bromo-3H-P. Other methods for synthesizing 6-Bromo-3H-purin-3-ol include the reaction of bromine with 5-hydroxy-2-methyl-4-pyrimidinone (HMP) and the reaction of bromine with 3-hydroxy-2-methyl-4-pyrimidinone (HMP) in the presence of a base and an acid.
Propiedades
IUPAC Name |
6-bromo-3-hydroxypurine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATMZKVDGCBTPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=CN(C2=N1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704553 |
Source


|
| Record name | 6-Bromo-3H-purin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3H-purin-3-ol | |
CAS RN |
19765-61-8 |
Source


|
| Record name | 6-Bromo-3H-purin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



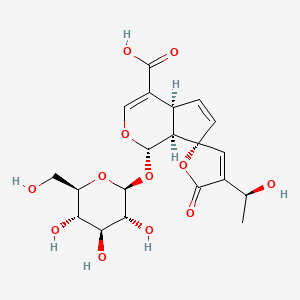
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-](/img/no-structure.png)

